2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIGQNLKNLRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate typically involves the formation of a carbamate linkage between the amine group of the tetrahydrobenzothiazole and a 2,2,2-trifluoroethyl carbamoyl source. Key approaches include:
- Carbamate formation via reaction of amines with 2,2,2-trifluoroethyl chloroformate or carbonate derivatives .
- Use of protecting groups such as tert-butyl carbamates on thiazole derivatives to facilitate selective functionalization .
- Activation of the amine or carbamoyl precursor using coupling agents or catalysts .
Preparation of the Tetrahydrobenzothiazole Intermediate
The tetrahydro-1,3-benzothiazole core is generally prepared or sourced as the amine precursor. This intermediate is crucial for subsequent carbamate formation. Literature shows examples of related thiazole carbamates prepared by:
- Treating 2-amino-6-bromothiazole derivatives with di-tert-butyl dicarbonate in the presence of base and DMAP catalyst, followed by purification steps involving chromatography and trituration to yield carbamate-protected thiazoles with yields around 49%.
- Using cesium carbonate as a base in THF solvent at moderate temperatures (~50–55°C) to facilitate coupling reactions with various substituted oxathiazolidine derivatives, achieving yields from 43% to 74%.
The introduction of the 2,2,2-trifluoroethyl group into the carbamate is achieved by reacting the amine intermediate with trifluoroethyl chloroformate or related activated esters. Key points include:
- The reaction is often carried out in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).
- Reaction temperatures are maintained typically between 0°C and room temperature to control reactivity and selectivity.
- Catalysts or coupling agents such as DMAP or triphenylphosphine combined with diethyl azodicarboxylate (Mitsunobu conditions) can be employed to enhance yields and reaction rates.
- Typical reaction times range from several hours to overnight (e.g., 15 hours at 20°C under Mitsunobu conditions).
Representative Reaction Conditions and Yields
| Step / Compound Description | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate protection of 5-bromo-thiazol-2-yl amine with di-tert-butyl dicarbonate | NaHCO3 base, DMAP catalyst, tert-butyl alcohol solvent, reflux and room temperature, multiple additions of reagent | 49 | Purification by chromatography and trituration; cream solid obtained |
| Coupling with oxathiazolidine derivatives in THF with cesium carbonate | 55°C for 1–2 hours | 43–74 | Silica gel chromatography purification; white solid products |
| Mitsunobu reaction for carbamate formation | Triphenylphosphine, diethyl azodicarboxylate, dry THF, 20°C, 15 h | 86 | Brown oil product; purification by flash chromatography |
| Nitration of trifluoroethyl ketone derivatives | Nitric acid in dichloromethane or trifluoroacetic acid, 0–20°C | 81–94 | Followed by quenching, filtration, and recrystallization; cream to yellow solids |
These conditions and yields are indicative of the types of reactions applicable to related carbamate and trifluoroethyl derivatives, providing a framework for the target compound synthesis.
Mechanistic Insights
- The carbamate bond formation proceeds via nucleophilic attack of the amine nitrogen on an activated carbonyl species, such as trifluoroethyl chloroformate.
- Catalysts like DMAP act as nucleophilic acyl transfer agents, increasing the electrophilicity of the carbonyl carbon and facilitating carbamate formation.
- Mitsunobu conditions allow inversion of stereochemistry at the reacting center and are useful when direct carbamate formation is challenging.
- In nitration steps relevant to trifluoroethyl ketones, electrophilic aromatic substitution occurs under controlled low temperatures to maintain selectivity and prevent decomposition.
Summary Table of Preparation Methods
| Method | Key Reagents / Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate protection with Boc2O | Di-tert-butyl dicarbonate, DMAP, NaHCO3 | tert-butyl alcohol | Reflux to RT | 16–20 h | ~49 | Chromatography purification |
| Coupling with oxathiazolidine | Cesium carbonate | THF | 50–55°C | 1–2 h | 43–74 | Silica gel chromatography |
| Mitsunobu reaction | Triphenylphosphine, diethyl azodicarboxylate | Dry THF | 20°C | 15 h | 86 | Flash chromatography purification |
| Nitration of trifluoroethyl ketones | Nitric acid, trifluoroacetic acid | CH2Cl2, TFA | 0–20°C | 2–24 h | 81–94 | Quenching with water, filtration, recrystallization |
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.
Major Products
Oxidation: Trifluoroacetic acid.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole carbamates.
Scientific Research Applications
2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Structural Analogues of Tetrahydrobenzothiazole Carbamates
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Substituent Effects: The trifluoroethyl carbamate group in the target compound contrasts with the ethyl carbamate in the analogue from . The trifluoroethyl group increases electronegativity and metabolic resistance compared to ethyl, which may enhance stability in biological systems.
The trifluoromethyl group on the benzothiazole ring in further enhances electron deficiency, possibly improving target selectivity. The propanoic acid derivative () introduces a carboxylic acid group, increasing water solubility and enabling ionic interactions in biological systems.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods described in , which employ carbamate-protecting groups (e.g., benzyl or tert-butyl carbamate) to stabilize intermediates.
- Analogues like the ethyl carbamate () are synthesized via nucleophilic substitution reactions, as seen in , where ethyl chloroformate reacts with amines to form carbamates.
Biological Activity
2,2,2-Trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate (CAS No. 1479623-29-4) is a synthetic compound with potential biological applications. Its unique chemical structure includes a trifluoroethyl group and a benzothiazole moiety, which may confer specific pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 280.27 g/mol. The compound is characterized by its trifluoroethyl group which enhances lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.27 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)OCC(F)(F)F |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in various physiological processes. The benzothiazole component may play a critical role in modulating signaling pathways related to inflammation and pain response.
Potential Mechanisms:
- Enzyme Inhibition : The carbamate group may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : The compound may interact with GABA receptors or other neurotransmitter systems involved in seizure activity and neuroprotection.
Biological Activity Studies
Recent studies have explored the anticonvulsant properties of compounds structurally similar to this compound. For instance:
-
Anticonvulsant Activity : Research has indicated that related compounds can suppress seizures induced by pentylenetetrazole (PTZ), suggesting a potential for developing new anticonvulsants from this class of compounds .
- Study Findings :
- Compounds exhibited concentration-dependent inhibition of locomotor activity in animal models.
- Alterations in neurochemical markers (e.g., GABA levels) were observed following treatment.
- Study Findings :
Case Study 1: Anticonvulsant Properties
In a study examining the effects of various benzothiazole derivatives on PTZ-induced seizures in mice:
- Objective : To evaluate the efficacy of the compound in reducing seizure frequency.
- Results : The compound demonstrated significant anticonvulsant effects at specific dosages compared to control groups.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress:
- Objective : To determine the protective capacity against cell death.
- Results : The compound enhanced cell viability and reduced markers of oxidative damage.
Q & A
Basic: What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate, and what key reaction parameters must be controlled?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Condensation Reactions : Reacting 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a trifluoroethyl carbamate precursor. Temperature (60–80°C) and solvent polarity (e.g., DMF or THF) are critical to avoid side reactions.
Protecting Group Strategies : Use of tert-butyl or benzyl carbamate protecting groups to stabilize reactive intermediates during coupling steps .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.
Key parameters to optimize:
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the carbamate group.
- Catalyst Selection : Triethylamine or DMAP for efficient coupling .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
FTIR Spectroscopy : Confirm the presence of carbamate C=O stretching (~1700 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with trifluoroethyl groups .
NMR (¹H/¹³C) : Assign peaks for the tetrahydrobenzothiazole ring (δ 1.5–2.8 ppm for methylene protons) and trifluoroethyl group (δ 4.3–4.5 ppm for -OCH₂CF₃) .
HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can researchers address low yields in the final coupling step during synthesis?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .
Temperature Gradients : Perform stepwise heating (e.g., 50°C → 80°C) to favor selective coupling .
Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) at 10 mol% to accelerate carbamate formation .
Intermediate Monitoring : Use TLC or inline IR to detect incomplete reactions early .
Advanced: What experimental approaches are suitable for investigating the compound's interaction with enzymatic targets, such as kinase inhibition?
Methodological Answer:
Enzyme Kinetics :
- IC₅₀ Determination : Dose-response assays using recombinant kinases (e.g., EGFR) with ATP-concentration variations .
- Lineweaver-Burk Plots : Identify competitive/non-competitive inhibition mechanisms .
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on trifluoroethyl interactions with hydrophobic kinase pockets .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) for target validation .
Advanced: How should contradictory data between in vitro and in vivo bioactivity studies be systematically analyzed?
Methodological Answer:
Pharmacokinetic Profiling :
- Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
- Measure logP and solubility to evaluate bioavailability discrepancies .
Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that alter efficacy .
Dose-Response Correlation : Replicate in vitro assays under physiological conditions (e.g., serum-containing media) to bridge gaps .
Advanced: What strategies are effective in optimizing the compound's solubility and stability for pharmacokinetic studies?
Methodological Answer:
Salt Formation : Screen with HCl or sodium counterions to improve aqueous solubility .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance stability in gastric fluid .
Excipient Screening : Use cyclodextrins or lipid-based formulations for nanoemulsion delivery .
Accelerated Stability Testing : Expose the compound to varied pH (1–9) and temperature (25–40°C) to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
